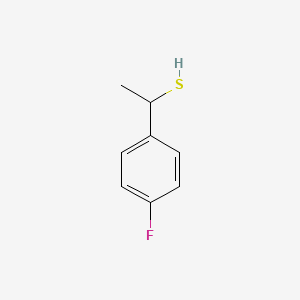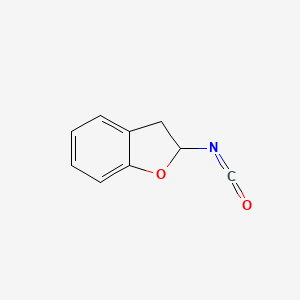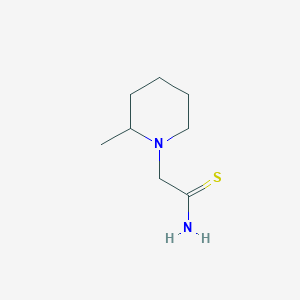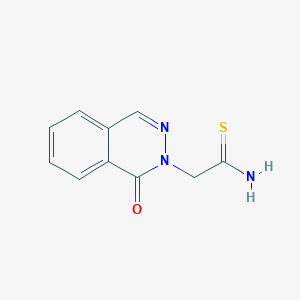![molecular formula C18H18O4 B6143816 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid CAS No. 1016797-44-6](/img/structure/B6143816.png)
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid has a wide range of potential scientific research applications. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes. It has also been studied for its potential use as an antioxidant, and as a therapeutic agent in the treatment of certain diseases. Additionally, this compound has been studied for its potential use in the development of novel materials and nanomaterials.
作用機序
The mechanism of action of 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, and as an antioxidant. It is thought to inhibit the activity of certain enzymes by binding to their active sites, thus preventing the enzymes from performing their normal functions. Additionally, it is believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have anti-inflammatory and anti-oxidant properties, and to act as an inhibitor of certain enzymes. Additionally, it is believed to have cytotoxic effects on certain cancer cell lines, and to have the potential to inhibit the growth of certain bacteria.
実験室実験の利点と制限
The advantages of using 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid in laboratory experiments include its low cost, its availability in a wide variety of forms, its stability in the presence of light and oxygen, and its low toxicity. Additionally, it is relatively easy to store and handle. However, there are some limitations to its use in laboratory experiments, including its relatively low solubility in water, its potential to form insoluble complexes with certain compounds, and its potential to react with certain reagents.
将来の方向性
The potential future directions for 3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical, agricultural, and chemical industries. Additionally, further research into its potential to act as an antioxidant, its potential to inhibit the growth of certain bacteria, and its potential to act as a therapeutic agent in the treatment of certain diseases is warranted. Additionally, further research into its potential to be used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an inhibitor of certain enzymes is needed. Finally, further research into its potential to be used in the development of novel materials and nanomaterials is also necessary.
合成法
3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the reaction of an alkyl halide with an aldehyde or ketone. The most common method for synthesizing this compound is the Williamson ether synthesis, which involves the reaction of an alkyl halide, such as bromoacetyl bromide, with an aldehyde, such as acetaldehyde. This reaction produces a product containing a carbon-oxygen bond, which can then be hydrolyzed to yield this compound.
特性
IUPAC Name |
3-[[4-(3-oxobutyl)phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-13(19)5-6-14-7-9-17(10-8-14)22-12-15-3-2-4-16(11-15)18(20)21/h2-4,7-11H,5-6,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZIGNWYCSFIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)
![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)


![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)


![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)

![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)
